(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472976
InChI: InChI=1S/C13H21N3O2S/c1-8(2)11(14)13(18)16(9(3)4)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,7,14H2,1-4H3/t11-/m0/s1
SMILES: CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13472976

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide -

Specification

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C13H21N3O2S/c1-8(2)11(14)13(18)16(9(3)4)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,7,14H2,1-4H3/t11-/m0/s1
Standard InChI Key UGQCDDZLOWWFMG-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N
SMILES CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (CAS: 820231-21-8 or 1354010-79-9) is a chiral organic compound with the molecular formula C₁₃H₂₁N₃O₂S and a molar mass of 283.39 g/mol. Its structure features:

  • An (S)-configured amino group at the second carbon.

  • N-isopropyl and N-(2-oxo-2-thiazol-2-yl-ethyl) substituents on the amide nitrogen.

  • A thiazole ring with a ketone group at the 2-position.

The compound’s IUPAC name is (S)-2-amino-3-methyl-N-(propan-2-yl)-N-[2-(thiazol-2-yl)-2-oxoethyl]butanamide .

Physicochemical Properties

PropertyValueSource
Molecular Weight283.39 g/mol
SolubilityLikely polar aprotic solvents (DMF, DMSO)
LogPEstimated ~1.5 (moderate lipophilicity)
Melting PointNot reported

The thiazole ring contributes to π-π interactions, while the amide and ketone groups enable hydrogen bonding, critical for target binding .

Research Findings and Pharmacological Data

  • In Vitro Studies: Analogous compounds show IC₅₀ values in the micromolar range for antimicrobial targets .

  • Toxicity: No specific data available, but thiazoles generally exhibit low acute toxicity .

  • ADME Profile: Predicted moderate bioavailability due to balanced lipophilicity and hydrogen-bonding capacity .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesActivity
CL075Thiazolo[4,5-c]quinoline coreTLR8 agonist (EC₅₀: 3 μM)
ImiquimodImidazoquinoline scaffoldTLR7 agonist
This CompoundFlexible amide-thiazole linkerUnderexplored

The N-isopropyl and methyl groups may enhance metabolic stability compared to bulkier analogs .

Challenges and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to improve yield .

  • Target Identification: Screen against panels of kinases, GPCRs, and microbial targets.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in metabolic or infectious disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator